molecular formula C17H16N6O3S2 B11047590 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(ethylsulfamoyl)phenyl]acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(ethylsulfamoyl)phenyl]acetamide

Cat. No.: B11047590
M. Wt: 416.5 g/mol
InChI Key: MNNZDAYOMXWPEM-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl group, cyano groups, and a sulfonyl phenyl group. Its molecular formula is C16H15N5O2S, and it has a molecular weight of 341.39 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves multiple steps. One common method includes the reaction of 6-amino-3,5-dicyano-2-pyridyl thiol with 4-[(ethylamino)sulfonyl]phenyl acetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with modified functional groups.

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N6O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-(ethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C17H16N6O3S2/c1-2-21-28(25,26)14-5-3-13(4-6-14)22-15(24)10-27-17-12(9-19)7-11(8-18)16(20)23-17/h3-7,21H,2,10H2,1H3,(H2,20,23)(H,22,24)

InChI Key

MNNZDAYOMXWPEM-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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